2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane
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Overview
Description
2-Methyl-9-phenyl-4-oxa-1-azaspiro[55]undecane is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which can impart unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. The reaction conditions often involve the use of strong acids like methanesulfonic acid (MeSO3H) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for spirocyclic compounds like this compound are still under development. The complexity of the chemical synthesis and the need for specific reaction conditions make large-scale production challenging. advancements in catalytic processes and reaction optimization are paving the way for more efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, its inhibitory effect on the MmpL3 protein of Mycobacterium tuberculosis is due to its ability to bind to the protein and disrupt its function, thereby inhibiting the survival of the bacteria . The compound’s unique spirocyclic structure allows it to fit into specific binding sites, making it an effective inhibitor .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Shares a similar spirocyclic scaffold but lacks the methyl and phenyl substituents.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: Contains additional nitrogen atoms in the spirocyclic framework.
Uniqueness
2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane stands out due to its specific substituents, which impart unique chemical and biological properties. The presence of the methyl and phenyl groups enhances its stability and bioactivity, making it a promising candidate for various applications .
Properties
Molecular Formula |
C16H23NO |
---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane |
InChI |
InChI=1S/C16H23NO/c1-13-11-18-12-16(17-13)9-7-15(8-10-16)14-5-3-2-4-6-14/h2-6,13,15,17H,7-12H2,1H3 |
InChI Key |
VJSLWNZWYMBZHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC2(N1)CCC(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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